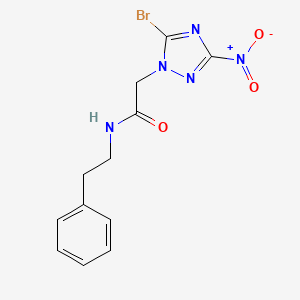
1-(5-chloro-2-fluorobenzoyl)-N-phenyl-3-piperidinamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-chloro-2-fluorobenzoyl)-N-phenyl-3-piperidinamine is a chemical compound that belongs to the class of piperidine derivatives. It has been extensively studied for its potential therapeutic applications in various fields, including neuroscience, psychiatry, and pharmacology. The compound is also known by its generic name, Fluorophen, and has been shown to have a high affinity for several receptors in the central nervous system, including the dopamine transporter, sigma receptors, and the serotonin transporter.
Mécanisme D'action
The exact mechanism of action of 1-(5-chloro-2-fluorobenzoyl)-N-phenyl-3-piperidinamine is not fully understood. However, it is believed to act as a dopamine reuptake inhibitor, which increases the levels of dopamine in the brain. This may lead to an increase in mood, motivation, and pleasure. The compound also has affinity for sigma receptors, which are believed to play a role in regulating mood, anxiety, and addiction.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to increase the levels of dopamine in the brain, which may lead to an increase in mood, motivation, and pleasure. The compound has also been shown to have affinity for sigma receptors, which are believed to play a role in regulating mood, anxiety, and addiction. Additionally, the compound has been shown to have some analgesic effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 1-(5-chloro-2-fluorobenzoyl)-N-phenyl-3-piperidinamine in lab experiments is its high affinity for several receptors in the central nervous system, including the dopamine transporter, sigma receptors, and the serotonin transporter. This makes it a promising candidate for the treatment of various neurological and psychiatric disorders. However, one of the limitations of using this compound in lab experiments is its potential toxicity. The compound has been shown to have some toxic effects on the liver and kidneys, which may limit its use in some experiments.
Orientations Futures
There are several future directions for the study of 1-(5-chloro-2-fluorobenzoyl)-N-phenyl-3-piperidinamine. One direction is to further explore the mechanism of action of the compound, particularly its interactions with the dopamine transporter, sigma receptors, and the serotonin transporter. Another direction is to investigate the potential therapeutic applications of the compound in the treatment of various neurological and psychiatric disorders, including depression, anxiety, and addiction. Additionally, further research is needed to determine the potential toxicity of the compound and its suitability for use in human clinical trials.
Méthodes De Synthèse
The synthesis of 1-(5-chloro-2-fluorobenzoyl)-N-phenyl-3-piperidinamine involves the reaction of 5-chloro-2-fluorobenzoyl chloride with N-phenylpiperidine in the presence of a base such as triethylamine. The reaction is carried out in a solvent such as dichloromethane or chloroform, and the resulting product is purified by column chromatography or recrystallization. The purity of the compound can be confirmed by analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Applications De Recherche Scientifique
1-(5-chloro-2-fluorobenzoyl)-N-phenyl-3-piperidinamine has been extensively studied for its potential therapeutic applications in various fields, including neuroscience, psychiatry, and pharmacology. The compound has been shown to have a high affinity for several receptors in the central nervous system, including the dopamine transporter, sigma receptors, and the serotonin transporter. This makes it a promising candidate for the treatment of various neurological and psychiatric disorders, including depression, anxiety, and addiction.
Propriétés
IUPAC Name |
(3-anilinopiperidin-1-yl)-(5-chloro-2-fluorophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClFN2O/c19-13-8-9-17(20)16(11-13)18(23)22-10-4-7-15(12-22)21-14-5-2-1-3-6-14/h1-3,5-6,8-9,11,15,21H,4,7,10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKWOGDDSLJQNGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=C(C=CC(=C2)Cl)F)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2-methoxyphenoxy)-N-[(2-methylquinolin-4-yl)methyl]acetamide](/img/structure/B6092159.png)
![4-({[3-(2-furyl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}methyl)-1,3-benzenediol](/img/structure/B6092177.png)
![5-{[(3-bromophenyl)amino]sulfonyl}-2-chloro-N-(2-methylphenyl)benzamide](/img/structure/B6092185.png)
![2-ethoxyethyl 4-[(2-bromo-3,4,5-trimethoxybenzoyl)amino]benzoate](/img/structure/B6092192.png)

![4-[(1-{[3-(diphenylmethyl)-1,2,4-oxadiazol-5-yl]methyl}-3-piperidinyl)carbonyl]morpholine](/img/structure/B6092209.png)
![3-(4-chlorophenyl)-7-(2-thienyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-b]pyridin-5-one](/img/structure/B6092213.png)


![4-[2-({[(4-fluorophenyl)amino]carbonothioyl}amino)ethyl]benzenesulfonamide](/img/structure/B6092238.png)
![1-cyclohexyl-3,4-dihydropyrrolo[1,2-a]pyrazine 2-butenedioate](/img/structure/B6092239.png)
![3-{[cyclohexyl(methyl)amino]methyl}-1-(2-fluorobenzyl)-3-hydroxy-2-piperidinone](/img/structure/B6092246.png)
![6-({[4-(butoxycarbonyl)phenyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B6092260.png)
